Rhonite

Hydrogen bonding Structure-activity relationship Thiocarbamate

Rhonite (CAS 32666-97-0), systematically named S-ethyl N-cyclohexylcarbamothioate, is a thiocarbamate compound with the molecular formula C9H17NOS and a molecular weight of 187.30 g/mol. It belongs to the thiocarbamate class of organosulfur compounds, which are sulfur analogues of carbamates and are widely recognized for their herbicidal activity via inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.

Molecular Formula C9H17NOS
Molecular Weight 187.3 g/mol
CAS No. 32666-97-0
Cat. No. B1655158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhonite
CAS32666-97-0
Molecular FormulaC9H17NOS
Molecular Weight187.3 g/mol
Structural Identifiers
SMILESCCSC(=O)NC1CCCCC1
InChIInChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)
InChIKeyPUNUCLJJWUUKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Rhonite (CAS 32666-97-0) for Industrial & Research Procurement: Thiocarbamate Compound Overview


Rhonite (CAS 32666-97-0), systematically named S-ethyl N-cyclohexylcarbamothioate, is a thiocarbamate compound with the molecular formula C9H17NOS and a molecular weight of 187.30 g/mol . It belongs to the thiocarbamate class of organosulfur compounds, which are sulfur analogues of carbamates and are widely recognized for their herbicidal activity via inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants . Rhonite is structurally characterized by a cyclohexyl group attached to the carbamothioate nitrogen, with an S-ethyl ester moiety and a free N-H hydrogen bond donor . This compound is primarily marketed as a research chemical and is also catalogued under the synonym RONITE; it is distinct from the identically named silicate mineral rhönite and from the solvent 1,3-dimethyl-2-imidazolidinone (also occasionally referred to as Rhonite 1) .

Why Rhonite (CAS 32666-97-0) Cannot Be Generically Substituted with Other Thiocarbamates


Thiocarbamate herbicides share a common mode of action—inhibition of very-long-chain fatty acid elongases—but their physicochemical properties, spectrum of activity, environmental fate, and toxicological profiles diverge substantially depending on N-substitution patterns . Rhonite possesses a free N-H group (one hydrogen bond donor), which fundamentally differentiates it from its closest commercial analog Cycloate (CAS 1134-23-2; S-ethyl N-cyclohexyl-N-ethylcarbamothioate), which has zero hydrogen bond donors . This single structural feature alters logP, hydrogen bonding capacity, molecular weight, and conformational flexibility, all of which influence target binding, soil mobility, volatility, and biological activity . Substituting Rhonite with Cycloate, EPTC, butylate, or vernolate without experimental validation introduces unquantified risk in research reproducibility and application outcomes, as even minor N-alkyl modifications in thiocarbamates have been shown to alter herbicidal potency rankings and cross-adapted microbial degradation rates in soil .

Rhonite (CAS 32666-97-0) Quantitative Differential Evidence: Head-to-Head Comparisons with Cycloate and Class Analogs


Hydrogen Bond Donor Capacity: Rhonite vs. Cycloate — Structural Basis for Differential Target Binding

Rhonite possesses one hydrogen bond donor (the N-H group on the carbamothioate nitrogen), whereas Cycloate has zero hydrogen bond donors due to N-ethyl substitution . This structural distinction is critical because thiocarbamate herbicides require metabolic activation via sulfoxidation to form the active sulfoxide species that carbamoylates target enzymes; the presence of a free N-H may alter the rate or specificity of this oxidative bioactivation compared to N,N-disubstituted analogs. Additionally, hydrogen bond donor capacity directly influences aqueous solubility and partitioning behavior independent of logP considerations .

Hydrogen bonding Structure-activity relationship Thiocarbamate

Lipophilicity Differential: Rhonite Exhibits Significantly Lower LogP Than Cycloate

The computed octanol-water partition coefficient (LogP) of Rhonite is 2.89 (ACD/Labs) to 3.11 (KOWWIN v1.67), which is substantially lower than Cycloate's experimentally determined Log Kow of approximately 3.88–4.11 . This difference of approximately 0.8–1.2 log units corresponds to roughly a 6- to 16-fold difference in lipophilicity, predicting that Rhonite will exhibit lower bioaccumulation potential, reduced soil organic carbon sorption (Koc), and greater aqueous mobility compared to Cycloate . Within the broader thiocarbamate class, EPTC has a Log Kow of approximately 3.2, placing Rhonite as one of the least lipophilic cyclohexyl-substituted thiocarbamates .

Lipophilicity Octanol-water partition Environmental fate

Molecular Weight and Conformational Flexibility: Rhonite Is Smaller and More Conformationally Restricted Than Cycloate

Rhonite (MW 187.30 g/mol) is approximately 15% lighter than Cycloate (MW 215.36 g/mol) and possesses only 3 rotatable bonds compared to Cycloate's 5 rotatable bonds . The lower molecular weight and reduced conformational自由度 may influence membrane permeability, root uptake kinetics in plants, and target site accessibility. Within the thiocarbamate class, EPTC has a molecular weight of 189.3 g/mol and 5 rotatable bonds, making Rhonite the most conformationally constrained among cyclohexyl-bearing thiocarbamates with an unsubstituted N-H .

Molecular weight Rotatable bonds Conformational analysis

Predicted Volatility Differential: Rhonite Has Distinct Vapor Pressure and Boiling Point Relative to Thiocarbamate Class Members

The predicted vapor pressure of Rhonite is 3.28 × 10⁻⁵ mm Hg at 25°C (Modified Grain method), with a predicted boiling point of 341.33°C . In contrast, Cycloate has an experimentally measured vapor pressure of 2.13 mPa (approximately 1.6 × 10⁻⁵ mm Hg) at 25°C and a boiling point of approximately 303°C at 760 mmHg . EPTC, the most volatile commercial thiocarbamate, has a vapor pressure of approximately 3.2 Pa (2.4 × 10⁻² mm Hg) at 25°C, making it roughly three orders of magnitude more volatile than Rhonite . Within the thiocarbamate class, vapor loss from soil follows the order EPTC > pebulate > R-2063 (Cycloate), and Rhonite's predicted vapor pressure places it near Cycloate in volatility ranking .

Volatility Vapor pressure Environmental fate

Solid-State Physical Form: Rhonite Is a High-Melting Crystalline Solid vs. Liquid Cycloate at Ambient Temperature

Rhonite has a predicted melting point of 107.62°C (Mean or Weighted MP method), indicating it exists as a crystalline solid at ambient laboratory temperatures . In stark contrast, Cycloate has an experimentally determined melting point of 11.5°C and is handled as a clear, oily liquid at room temperature . This physical form difference has direct implications for formulation types achievable with each compound: Rhonite may be amenable to solid formulations (wettable powders, granules) that are precluded for liquid Cycloate, while Cycloate is better suited for emulsifiable concentrate formulations. EPTC is also a liquid at room temperature (melting point < 25°C) .

Physical form Melting point Formulation

Rhonite (CAS 32666-97-0) Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Mechanistic Probe for N-H vs. N-Alkyl Thiocarbamate Structure-Activity Relationships

Rhonite serves as an essential comparator compound for dissecting the contribution of the free N-H hydrogen bond donor to thiocarbamate bioactivity. Because all major commercial thiocarbamate herbicides (Cycloate, EPTC, butylate, vernolate, pebulate, molinate) are N,N-disubstituted and lack hydrogen bond donors, Rhonite provides a unique tool for testing whether N-H hydrogen bonding capacity influences metabolic sulfoxidation rates, acyl-CoA elongase binding affinity, or off-target acetylcholinesterase inhibition . Researchers investigating thiocarbamate mode of action should prioritize Rhonite as the N-H reference standard in side-by-side enzyme inhibition assays with Cycloate.

Solid-Phase Formulation Development Requiring a Crystalline Thiocarbamate Active Ingredient or Intermediate

With a predicted melting point of 107.62°C, Rhonite is a crystalline solid at ambient temperature, unlike the liquid commercial thiocarbamates Cycloate (MP 11.5°C) and EPTC (MP < 25°C) . This physical property makes Rhonite uniquely suited for developing solid herbicide formulations such as wettable powders, water-dispersible granules, or controlled-release matrices where liquid active ingredients present processing challenges. It also facilitates purification by recrystallization and enables solid-phase analytical method development (e.g., X-ray diffraction reference standards) that are impractical for liquid thiocarbamates.

Environmental Fate Studies Requiring Reduced Lipophilicity and Lower Bioaccumulation Potential

Rhonite's LogP of 2.89–3.11 is substantially lower than Cycloate's Log Kow of 3.88–4.11, predicting approximately 6- to 16-fold lower lipophilicity . This property makes Rhonite a strategically valuable candidate for environmental fate studies where reduced soil organic carbon sorption (Koc), lower bioaccumulation factor (BCF), and greater potential for aqueous-phase degradation are desired experimental parameters. Environmental chemists studying thiocarbamate transport in soil columns or aquatic systems should select Rhonite when seeking a cyclohexyl-substituted thiocarbamate with minimized sediment binding.

Synthetic Intermediate for Novel Thiocarbamate Derivatives via N-Functionalization

The free N-H group in Rhonite provides a versatile synthetic handle for further derivatization that is absent in N,N-disubstituted commercial thiocarbamates. Rhonite can serve as a precursor for N-alkylation, N-acylation, or N-sulfonylation reactions to generate libraries of novel thiocarbamate analogs with systematically varied N-substituents . Medicinal chemists and agrochemical discovery groups seeking to explore thiocarbamate chemical space beyond known commercial herbicides should procure Rhonite as a key building block for diversity-oriented synthesis, enabling access to compounds with tailored hydrogen bonding profiles and physicochemical properties.

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